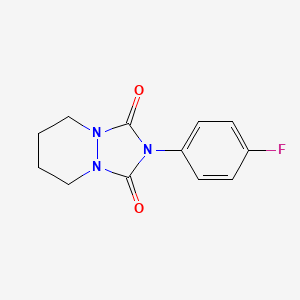

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)-

描述

This compound belongs to the 1,2,4-triazolo[1,2-a]pyridazine class, characterized by a fused bicyclic core with a tetrahydro-pyridazine ring and a triazole moiety. The 4-fluorophenyl substituent at position 2 introduces electronic and steric effects critical to its physicochemical and biological properties. Fluorine’s electronegativity enhances metabolic stability and influences intermolecular interactions, making this derivative notable in pharmaceutical research . Key synthetic routes involve cyclocondensation of fluorophenyl precursors with triazolinediones under controlled conditions, yielding products with high purity and defined stereochemistry .

属性

CAS 编号 |

58744-10-8 |

|---|---|

分子式 |

C12H12FN3O2 |

分子量 |

249.24 g/mol |

IUPAC 名称 |

2-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |

InChI |

InChI=1S/C12H12FN3O2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |

InChI 键 |

WVFPYZABGAACBR-UHFFFAOYSA-N |

规范 SMILES |

C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)F |

产品来源 |

United States |

准备方法

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazine derivative, followed by cyclization with a suitable dione to form the triazolo-pyridazine ring system. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process .

化学反应分析

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridazines exhibit antimicrobial properties. Studies have shown that 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione compounds can inhibit the growth of various bacteria and fungi. For instance:

- A study demonstrated that certain derivatives showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific pathways associated with cell death. Notably:

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. It has been reported to reduce inflammation markers in animal models of arthritis and other inflammatory diseases. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Herbicidal Activity

The compound has been explored for its herbicidal properties. Patents have documented its efficacy in controlling various weeds without adversely affecting crop yield. The mode of action typically involves inhibiting specific enzymes crucial for plant growth .

Pesticidal Properties

In addition to herbicides, triazolo-pyridazine derivatives have shown promise as insecticides. Their ability to disrupt the nervous systems of pests makes them valuable in integrated pest management strategies .

Case Studies and Research Findings

作用机制

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved depend on the specific biological context and the target molecules .

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

- Melting Points : Fluorine’s electronegativity contributes to stronger dipole interactions in the target compound compared to chlorophenyl (17a) and isopropylphenyl (17c) analogs. The dithione derivative (CAS 71248-12-9) has a lower predicted melting point due to reduced hydrogen bonding .

- Solubility : The 4-fluorophenyl group balances lipophilicity and polarity, offering better aqueous solubility than the chlorophenyl analog but lower than methoxyphenyl derivatives .

- Spectroscopic Data : Distinct IR and NMR signals for C=O (dione) vs. C=S (dithione) confirm structural differences. For example, the target compound’s $^{1}\text{H NMR}$ shows aromatic proton shifts at δ 7.2–7.4 ppm for the fluorophenyl group, whereas methoxyphenyl analogs exhibit downfield shifts (δ 6.8–7.1 ppm) due to electron-donating effects .

生物活性

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-fluorophenyl)- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique triazolo-pyridazine core structure that enhances its stability and reactivity, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H12FN3O2. Its structure includes a tetrahydro group and a fluorophenyl substituent, which contribute to its distinct chemical properties and biological activities. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. It is hypothesized that it binds to active sites or allosteric sites of these proteins, modulating their activity and influencing various cellular processes. Such interactions can lead to significant downstream physiological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione exhibits promising anticancer properties. For instance:

- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. Notably, it demonstrated IC50 values of 0.83 ± 0.07 μM against A549 (lung cancer), 0.15 ± 0.08 μM against MCF-7 (breast cancer), and 2.85 ± 0.74 μM against HeLa (cervical cancer) cells .

- Mechanistic Insights : The anticancer mechanism appears to involve apoptosis induction via the mitochondrial pathway. This includes up-regulation of pro-apoptotic proteins (e.g., Bax) and down-regulation of anti-apoptotic proteins (e.g., Bcl-2), leading to Caspase 3 activation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Inhibition Studies : It has been evaluated for its ability to inhibit the growth of various bacterial strains. Preliminary results suggest effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .

Synthesis and Derivatives

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

- Preparation of Precursors : Starting materials are reacted under controlled conditions to form intermediate compounds.

- Cyclization : Subsequent cyclization reactions yield the final triazolo-pyridazine structure.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that while many share the triazolo-pyridazine scaffold, the unique combination of substituents in this compound contributes to its distinct biological activities. The following table summarizes key similarities and differences:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 22i | Triazolo-Pyrazine derivative | IC50 = 0.83 μM (A549) | Moderate |

| 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione | Unique tetrahydro-fluorophenyl | IC50 = 0.15 μM (MCF-7) | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。